Molecular Weight and Hydrogen-Bonding Capacity Differentiate the 2-Methyl-Substituted Scaffold from the Non-Methylated Analog
The target compound (C₁₄H₂₈N₂O₂, MW 256.39 g·mol⁻¹) carries a 12.3% higher molecular weight than its closest non-methylated analog, tert-butyl N-[(1S,2S)-2-(methylaminomethyl)cyclopentyl]carbamate (C₁₂H₂₄N₂O₂, MW 228.33 g·mol⁻¹) . The additional methyl substituent at the 2-position increases the heavy atom count from 16 to 18 and adds one additional rotatable bond (from ~2 to 3) . In the Ghosh and Brindisi framework for carbamate-based drug design, each incremental methyl group modulating MW by ≥10% and rotatable bond count by ≥1 can shift predicted passive permeability and metabolic stability profiles in fragment-to-lead campaigns [1].
| Evidence Dimension | Molecular weight, molecular formula, heavy atom count, and rotatable bond count |
|---|---|
| Target Compound Data | C₁₄H₂₈N₂O₂; MW = 256.39 g·mol⁻¹; 18 heavy atoms; 3 rotatable bonds |
| Comparator Or Baseline | tert-butyl N-[(1S,2S)-2-(methylaminomethyl)cyclopentyl]carbamate: C₁₂H₂₄N₂O₂; MW = 228.33 g·mol⁻¹; 16 heavy atoms; ~2 rotatable bonds |
| Quantified Difference | ΔMW = +28.06 g·mol⁻¹ (+12.3%); Δ heavy atoms = +2; Δ rotatable bonds ≈ +1 |
| Conditions | Structural comparison based on molecular formula, InChI, and SMILES; MW confirmed by MS (expected [M+H]⁺ at m/z 257.2 for target compound) |
Why This Matters
For procurement decisions in fragment-based or property-driven medicinal chemistry programs, the ~12% MW increment and altered flexibility directly impact compliance with lead-likeness metrics (e.g., rule-of-three), making the non-methylated analog an unsuitable one-to-one surrogate.
- [1] Ghosh, A. K.; Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. J. Med. Chem. 2015, 58 (7), 2895–2940. DOI: 10.1021/jm501371s. View Source
